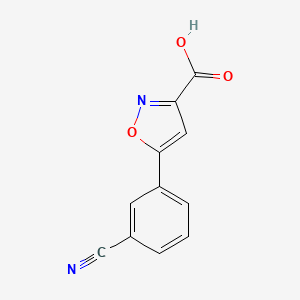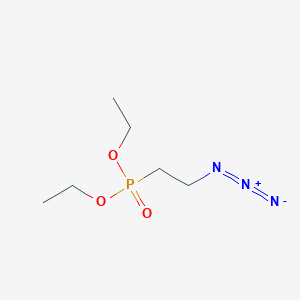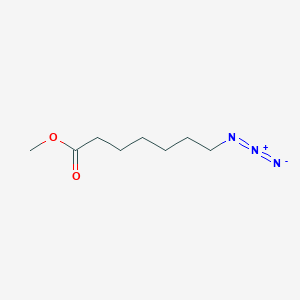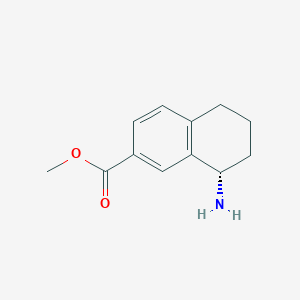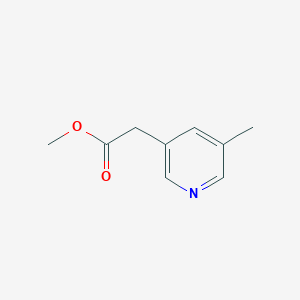
2-(5-甲基吡啶-3-基)乙酸甲酯
描述
“Methyl 2-(5-methylpyridin-3-yl)acetate” is a chemical compound with the CAS Number: 1256804-64-4 . It has a molecular weight of 165.19 . The IUPAC name for this compound is methyl (5-methyl-3-pyridinyl)acetate . The InChI Code for this compound is 1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(5-methylpyridin-3-yl)acetate” is C9H11NO2 . The structure of this compound can be represented by the InChI Code: 1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(5-methylpyridin-3-yl)acetate” is a liquid at room temperature . The predicted boiling point is 255.8±25.0 °C , and the predicted density is 1.088±0.06 g/cm3 . The predicted pKa value is 4.73±0.21 .科学研究应用
1. Flow Synthesis of 2-Methylpyridines
- Summary of Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
- Results or Outcomes: The method resulted in very good yields of α-methylated pyridines that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Synthesis of 2-Methyl-5-Ethylpyridine
- Summary of Application: 2-Methyl-5-ethylpyridine (MEP) is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
3. Synthesis of Methylated Pyridines
- Summary of Application: Methyl 2-(5-methylpyridin-3-yl)acetate is a type of methylated pyridine. Methylated pyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
4. Use in Medicinal Chemistry
- Summary of Application: As part of a medicinal chemistry project, a series of 2-methylpyridines were produced via the α-methylation of substituted pyridines .
- Methods of Application: A robust, bench-top method was developed that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .
- Results or Outcomes: The method resulted in the production of a series of 2-methylpyridines that were suitable for further use without additional work-up or purification .
5. Use in Fine Chemicals, Polymers, Agrochemicals
- Summary of Application: Methylpyridines, such as Methyl 2-(5-methylpyridin-3-yl)acetate, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
6. Synthesis of 2-Methyl-5-Ethylpyridine
- Summary of Application: A novel reaction route for the synthesis of 2-methyl-5-ethylpyridine (MEP) is presented in this study . The route is based on/proceeds via a liquid-phase transformation of acetaldehyde ammonia trimer (AAT) in the presence of an acid promoter .
- Methods of Application: The promoter was found to be necessary to obtain MEP in high yield .
- Results or Outcomes: The outcomes of the synthesis were not detailed in the source .
安全和危害
属性
IUPAC Name |
methyl 2-(5-methylpyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEZFLOUMBNDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methylpyridin-3-yl)acetate | |
CAS RN |
1256804-64-4 | |
| Record name | 3-Pyridineacetic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1457099.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
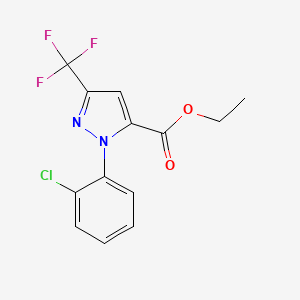

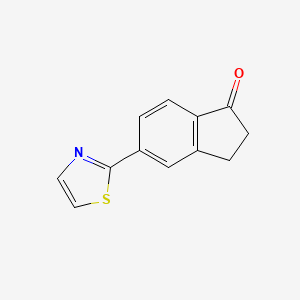
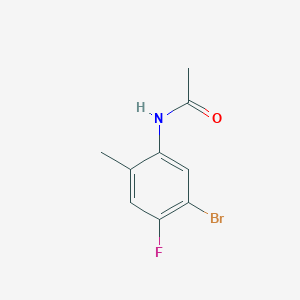
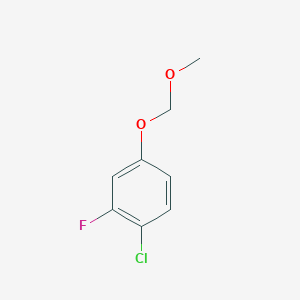

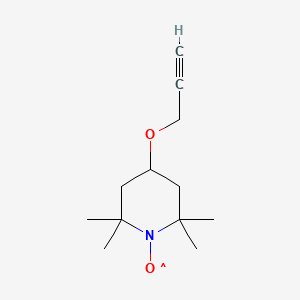
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)
